2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside
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Overview
Description
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside is an alkylated glycoside. This compound is notable for its use in various biochemical applications, particularly in the field of click chemistry. It serves as a versatile building block in the synthesis of more complex molecules and is often utilized in glycotherapeutic applications, drug delivery systems, and as a solubility and protein enhancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside typically involves the reaction of 2-Acetamido-2-deoxy-beta-D-galactopyranoside with azidoethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the azidoethyl group. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters to maximize yield and minimize impurities. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles.
Click Chemistry Reactions: The azido group is highly reactive in click chemistry, particularly in the presence of alkynes, leading to the formation of triazoles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Copper(I) catalysts are often used in click chemistry reactions to facilitate the formation of triazoles.
Major Products Formed
Triazoles: Formed through click chemistry reactions with alkynes.
Substituted Glycosides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and the development of glycan-based probes.
Medicine: Utilized in the design of drug delivery systems and glycotherapeutics for targeted therapy.
Industry: Applied in the production of biocompatible materials and as a solubility enhancer in pharmaceutical formulations
Mechanism of Action
The mechanism of action of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside involves its ability to participate in click chemistry reactions, forming stable triazole linkages. These reactions are facilitated by the presence of the azido group, which acts as a reactive site for nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- 2-Azidoethyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranoside
- 2-Azidoethyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside
- 2-Azidoethyl beta-glucopyranoside
Uniqueness
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside is unique due to its specific structural features, including the presence of both azido and acetamido groups. These functional groups confer high reactivity and versatility, making it particularly useful in click chemistry and glycotherapeutic applications. Its ability to form stable triazole linkages distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-[2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQJPCIPZHPDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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